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Compound of Interest

Compound Name: 3-Aminoisonicotinic acid

Cat. No.: B021587

An In-depth Technical Guide to 3-Aminopyridine-4-carboxylic Acid: Discovery, Synthesis, and
Properties

Abstract

This technical guide provides a comprehensive overview of 3-aminopyridine-4-carboxylic acid,
a pyridine derivative of interest to researchers and drug development professionals. The
document details the compound's identification, physicochemical properties, historical context,
and synthetic methodologies. Detailed experimental protocols, quantitative data, and process
visualizations are included to serve as a practical resource for scientific application.

Compound Identification and Properties

3-Aminopyridine-4-carboxylic acid, also known as 3-aminoisonicotinic acid, is an organic
compound featuring a pyridine ring substituted with both an amino group and a carboxylic acid
group. These functional groups confer specific chemical reactivity and potential for biological
activity, making it a valuable building block in medicinal chemistry.

Physicochemical Data

The key gquantitative properties of 3-aminopyridine-4-carboxylic acid are summarized in the
table below for easy reference and comparison.
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Property Value Source(s)

3-aminopyridine-4-carboxylic

IUPAC Name acid [1]
Synonyms 3-Aminoisonicotinic acid [2]
CAS Number 7579-20-6 [3]
Molecular Formula CeHeN202 [3]
Molecular Weight 138.12 g/mol [3]
Melting Point 295-297 °C (dec.)

White crystalline powder, Pale
Appearance [11[2]
brown to brown powder

Purity >94.0% (HPLC) [1]

FYEQKMAVRYRMBL-
InChl Key [4]
UHFFFAOYSA-N

SMILES NclcncecclC(0)=0 [4]

Discovery and History

While the specific date and individual credited with the initial discovery of 3-aminopyridine-4-
carboxylic acid are not prominently documented in readily available literature, its history is
intertwined with the broader exploration of pyridine carboxylic acid isomers and their
derivatives. Research into aminopyridines and their related carboxylic acids gained traction in
the mid-20th century, particularly in the search for synthetic tuberculostats and other
pharmacologically active agents.[5] The development of various synthetic routes for
aminopyridine derivatives has been a continuous effort, driven by their potential as
intermediates in drug synthesis.[6][7] Compounds like 4-aminopyridine-3-carboxamide, a
structurally related molecule, have been investigated for their utility in neuropharmacology,
highlighting the therapeutic interest in this class of compounds.[8]

Synthesis and Experimental Protocols
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Several synthetic pathways can be envisioned for the preparation of 3-aminopyridine-4-
carboxylic acid. A common and logical approach involves the modification of a pyridine
precursor through a series of well-established organic reactions.

General Synthetic Pathway from Pyridine

A plausible and frequently utilized strategy to synthesize aminopyridine carboxylic acids begins
with pyridine. The process involves nitration to introduce a nitro group, followed by reduction of
the nitro group to an amine, and subsequent carboxylation to add the carboxylic acid moiety.

Carboxylation

Nitration Reduction (e.g., Kolbe-Schmitt reaction or ’ m
Pyridine (e.g., HNO3/H2S04) »|  3-Nitropyridine (€. Hz, PdIC) | 3-Aminopyridine Grignard + CO2) 3-Am|nop¥rldlnt_e-4-
carboxylic Acid

Click to download full resolution via product page

Caption: General synthetic workflow for 3-aminopyridine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on established
chemical transformations for pyridine derivatives.[7] Researchers should adapt and optimize
these steps based on laboratory conditions and safety assessments.

Step 1: Nitration of Pyridine to 3-Nitropyridine

To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.

o Slowly add pyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10
°C.

e Once the addition is complete, slowly add fuming nitric acid dropwise while maintaining the
low temperature.

 After the addition, allow the reaction mixture to warm to room temperature and then heat to
90-100 °C for several hours.
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e Monitor the reaction by Thin Layer Chromatography (TLC).

e Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable
base (e.g., sodium carbonate) until pH 7-8 is reached.

o Extract the agueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield crude 3-nitropyridine.

Step 2: Reduction of 3-Nitropyridine to 3-Aminopyridine

» Dissolve the crude 3-nitropyridine in a suitable solvent such as ethanol or methanol.
o Transfer the solution to a hydrogenation vessel.

e Add a catalytic amount of 10% Palladium on carbon (Pd/C).

o Pressurize the vessel with hydrogen gas (typically 40-50 PSI).

 Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen

ceases.
« Filter the reaction mixture through a pad of Celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to obtain 3-aminopyridine.[9]
Step 3: Carboxylation of 3-Aminopyridine

o This step is the most challenging due to the directing effects of the amino group. A directed
ortho-metalation followed by quenching with carbon dioxide is a modern approach.

o Protect the amino group of 3-aminopyridine (e.g., as a Boc derivative).

» Dissolve the protected 3-aminopyridine in an anhydrous aprotic solvent like tetrahydrofuran
(THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

e Add a strong base, such as n-butyllithium, dropwise to deprotonate the 4-position.
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 After stirring for a period to ensure complete metalation, bubble dry carbon dioxide gas
through the solution or add crushed dry ice.

» Allow the reaction to warm to room temperature and quench with a saturated aqueous
solution of ammonium chloride.

o Perform an acidic workup to protonate the carboxylate and deprotect the amine.
o Extract the product with a suitable organic solvent.

 Purify the crude product by recrystallization or column chromatography to yield 3-
aminopyridine-4-carboxylic acid.

Biological Activity and Applications

Pyridine carboxylic acid derivatives are recognized as important scaffolds in medicinal
chemistry due to their presence in numerous FDA-approved drugs and their ability to act as
enzyme inhibitors.[6] While specific, extensive biological data for 3-aminopyridine-4-carboxylic
acid is not widely published, its structural motifs suggest potential applications. The
aminopyridine backbone is known to modulate ion channels, and related compounds are used
in treating neurological conditions.[8] Furthermore, the carboxylic acid group provides a site for
forming amides, esters, and other derivatives, making the molecule a versatile intermediate for
creating libraries of compounds for drug discovery screening.[10][11] For instance, derivatives
have been explored for anti-tumor and anti-tuberculosis applications.[2]
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Caption: Role of the title compound in drug development.

Conclusion

3-Aminopyridine-4-carboxylic acid is a compound with established physicochemical properties
and synthetic routes. While its specific discovery is not pinpointed to a singular event, its
existence is a result of the systematic exploration of pyridine chemistry. It serves as a valuable
building block for medicinal chemists and researchers in drug development, offering a versatile
scaffold for creating novel molecules with potential therapeutic applications. The protocols and
data presented in this guide are intended to facilitate further research and application of this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b021587?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/order/catalog/product/H28714.06
https://www.thermofisher.com/order/catalog/product/H28714.06
https://www.chembk.com/en/chem/3-aminopyridine-4-carboxylic%20acid
https://www.synchem.de/product/3-aminopyridine-4-carboxylic-acid/
https://www.stenutz.eu/chem/solv6%20(2).php?name=3-aminopyridine-4-carboxylic+acid
https://pubs.acs.org/doi/10.1021/jo01138a006
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104547/
https://www.pipzine-chem.com/products/pyridine/4-aminopyridine-3-carboxylic-acid.html
https://www.pipzine-chem.com/products/pyridine/4-aminopyridine-3-carboxylic-acid.html
https://www.chemimpex.com/products/26283
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
https://journals.uran.ua/sr_pharm/article/view/286008
https://journals.uran.ua/sr_pharm/article/view/286008
https://journals.uran.ua/sr_pharm/article/view/286008
https://pubmed.ncbi.nlm.nih.gov/8691457/
https://pubmed.ncbi.nlm.nih.gov/8691457/
https://www.benchchem.com/product/b021587#discovery-and-history-of-3-aminopyridine-4-carboxylic-acid
https://www.benchchem.com/product/b021587#discovery-and-history-of-3-aminopyridine-4-carboxylic-acid
https://www.benchchem.com/product/b021587#discovery-and-history-of-3-aminopyridine-4-carboxylic-acid
https://www.benchchem.com/product/b021587#discovery-and-history-of-3-aminopyridine-4-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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